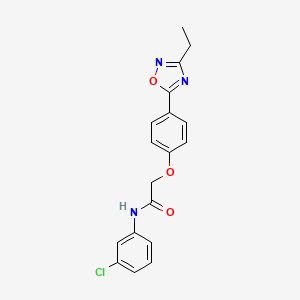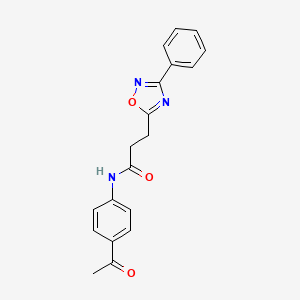
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide, also known as HQMMA, is a chemical compound that has gained significant attention in scientific research. It is a pivaloyloxymethyl ester derivative of hydroxyquinoline, which has been synthesized using various methods. HQMMA has shown promising results in various biological applications, including as an anticancer agent, an antibacterial agent, and an antiviral agent.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific interactions with its targets would depend on the exact biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound could potentially have a variety of molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for biological studies. Additionally, this compound has shown promising results in various biological applications, making it a potential candidate for further research. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the research of N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can help to optimize its biological activity and improve its potential for clinical applications. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for potential clinical applications. Additionally, further studies can be conducted to investigate the potential of this compound as an antiviral agent against other viruses.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide can be synthesized using various methods. One of the most common methods is the reaction of 2-hydroxy-3-quinolinecarboxaldehyde and N-methylpivaloylamide in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the reaction of 2-hydroxy-3-quinolinecarboxylic acid with N-methylpivaloylamide in the presence of a coupling agent or the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with N-methylpivaloyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-methylpivalamide has shown promising results in various biological applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, this compound has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
N,2,2-trimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)18(4)10-12-9-11-7-5-6-8-13(11)17-14(12)19/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUTUUPPGFSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)
![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
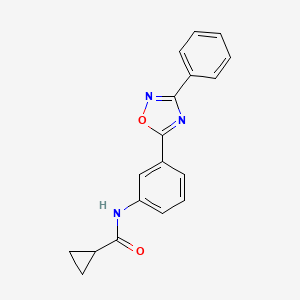
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
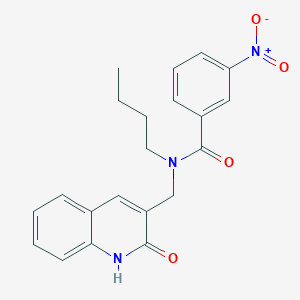
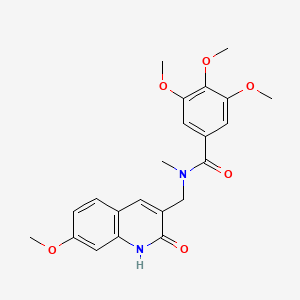
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)

